MC-Val-Cit-PAB

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MC-Val-Cit-PAB est synthétisé par une série de réactions chimiques impliquant le couplage du dipeptide valine-citrulline avec l'alcool p-aminobenzylique. La synthèse comprend généralement les étapes suivantes :

Réaction de couplage : Le dipeptide valine-citrulline est couplé à l'alcool p-aminobenzylique à l'aide d'un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la N,N-diisopropyléthylamine (DIPEA).

Purification : Le produit brut est purifié à l'aide de techniques telles que la chromatographie sur colonne afin d'obtenir le composé this compound souhaité.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour la production à grande échelle en assurant des rendements élevés et une pureté élevée grâce à des conditions de réaction contrôlées et des méthodes de purification efficaces .

Analyse Des Réactions Chimiques

Types de réactions

MC-Val-Cit-PAB subit plusieurs types de réactions chimiques, notamment :

Réactions de clivage : Le composé est conçu pour être clivé par les enzymes cathépsines dans les lysosomes des cellules cibles, libérant ainsi le médicament cytotoxique.

Réactions de substitution : La fonctionnalité maléimide de this compound permet la bioconjugaison avec les thiols des anticorps monoclonaux.

Réactifs et conditions courants

Réactions de clivage : La cathépsine B et les enzymes apparentées sont couramment utilisées pour cliver le motif dipeptidique valine-citrulline.

Réactions de substitution : Des composés contenant de la maléimide et des thiols sont utilisés pour les réactions de bioconjugaison.

Principaux produits formés

Les principaux produits formés par le clivage de this compound sont le médicament cytotoxique et les composants de l'agent de liaison clivé. Dans les réactions de substitution, le produit principal est le conjugué anticorps-médicament .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Employé dans la production à grande échelle de conjugués anticorps-médicaments pour une utilisation clinique.

Mécanisme d'action

This compound exerce ses effets par un mécanisme impliquant le clivage enzymatique par la cathépsine B et les enzymes apparentées dans les lysosomes des cellules cibles. Le clivage libère le médicament cytotoxique, qui exerce ensuite ses effets thérapeutiques en ciblant des voies cellulaires spécifiques. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la polymérisation de la tubuline par l'auristatine E monométhylée (MMAE), conduisant à l'arrêt du cycle cellulaire et à l'apoptose .

Applications De Recherche Scientifique

Cancer Therapy

MC-Val-Cit-PAB is predominantly used in ADCs targeting various cancers. Its design allows for selective release of potent cytotoxic agents upon cleavage by cathepsin B, an enzyme often overexpressed in tumor tissues. This specificity enhances the therapeutic index of ADCs, allowing for higher doses directly at the tumor site with reduced side effects.

Case Studies:

- Disitamab Vedotin : This ADC utilizes this compound as a linker and has shown promising results in clinical trials for gastric cancer and urothelial carcinoma. In a Phase II study, disitamab vedotin demonstrated an objective response rate (ORR) of 60.5% among HER2-overexpressing patients .

- Comparative Efficacy : Studies have indicated that ADCs employing this compound exhibit superior stability and therapeutic efficacy compared to traditional linkers. For instance, a Val-Cit-containing ADC was shown to be highly stable in Ces1C-knockout mice, emphasizing its potential in preclinical models .

Preclinical Research

The versatility of this compound extends into preclinical research, where it is utilized to explore new drug-linker constructs. Researchers have developed methodologies to synthesize this compound with improved yields and purity, facilitating its use in various experimental settings .

Stability and Pharmacokinetics

This compound demonstrates significant plasma stability, with half-lives reported at approximately 6.0 days in mice and 9.6 days in monkeys. This stability is crucial for maintaining the integrity of ADCs during circulation before reaching target tissues . The compound's design allows for effective drug release mechanisms that are activated specifically within the tumor microenvironment.

Comparative Analysis of Linkers

| Linker Type | Stability | Specificity | Therapeutic Index |

|---|---|---|---|

| This compound | High | Cathepsin B cleavable | High |

| Traditional Val-Cit | Moderate | Less specific | Lower |

| Cyclobutane-based | High | Cathepsin B dependent | Comparable |

This table highlights the advantages of using this compound over traditional linkers in ADC formulations.

Mécanisme D'action

MC-Val-Cit-PAB exerts its effects through a mechanism involving enzymatic cleavage by cathepsin B and related enzymes in the lysosomes of target cells. The cleavage releases the cytotoxic drug, which then exerts its therapeutic effects by targeting specific cellular pathways. The molecular targets and pathways involved include the inhibition of tubulin polymerization by monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

MC-Val-Cit-PAB est unique en raison de sa nature bifonctionnelle et de ses propriétés clivables par la cathépsine. Des composés similaires comprennent :

This compound-Cl : Un autre agent de liaison ADC clivable utilisé pour la conjugaison de la MMAE et des anticorps.

VcMMAE (this compound-MMAE) : Un composé où this compound est conjugué à la MMAE, utilisé dans les thérapies anticancéreuses ciblées.

This compound se distingue par sa haute spécificité et son efficacité dans l'administration de médicaments, ce qui en fait un outil précieux dans le développement de thérapies anticancéreuses ciblées .

Activité Biologique

MC-Val-Cit-PAB (also referred to as this compound) is a protease-cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). This compound has garnered attention due to its ability to enhance the therapeutic efficacy of ADCs by facilitating targeted drug delivery and release in tumor environments. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

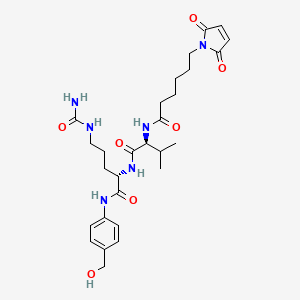

1. Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a valine-citrulline dipeptide linked to a para-aminobenzyl (PAB) moiety. The synthesis of this compound typically involves multiple steps, including the coupling of l-citrulline and valine to form the dipeptide, followed by the attachment of the PAB spacer. Recent advancements have improved synthesis methodologies, yielding higher purity and stability while minimizing epimerization issues .

Table 1: Summary of Synthesis Methods for this compound

This compound functions as a cleavable linker that is specifically designed to be hydrolyzed by cathepsin B, an enzyme commonly overexpressed in tumor tissues. Upon cleavage, the linker releases the cytotoxic payload (e.g., MMAE or MMAF), which subsequently exerts its antitumor effects. This mechanism allows for selective targeting of cancer cells while sparing normal tissues, thereby reducing systemic toxicity associated with traditional chemotherapies .

3. Biological Activity and Efficacy

The biological activity of this compound has been extensively studied in various preclinical models. Research indicates that ADCs utilizing this linker demonstrate significant antitumor activity across different cancer cell lines.

Case Study: Antibody-Drug Conjugates Utilizing this compound

- Study Design : Yu et al. evaluated the efficacy of an anti-CD22 ADC linked via this compound in SCID mice implanted with different tumor cell lines.

- Findings : The ADC exhibited potent cytotoxicity with IC50 values of 3.3 nM and 0.95 nM against BJAB and WSU cell lines, respectively . The study highlighted that switching from non-cleavable to cleavable linkers like this compound could overcome resistance mechanisms observed with traditional ADCs.

Table 2: Efficacy Data from Case Studies

4. Stability and Pharmacokinetics

This compound exhibits high plasma stability, with reported half-lives of approximately 6 days in mice and 9.6 days in monkeys . This stability is crucial for maintaining therapeutic levels of the ADC in circulation before reaching the target tumor site.

5. Conclusion

The biological activity of this compound as a cleavable linker in ADCs represents a significant advancement in cancer therapeutics. Its ability to enhance drug delivery specificity while minimizing systemic toxicity positions it as a vital component in the design of next-generation antibody-drug conjugates. Ongoing research continues to explore its full potential across various cancer types, further establishing its role in targeted therapy.

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBTTRWLGVRER-OFVILXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103437 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-80-4 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of MC-Val-Cit-PAB in antibody-drug conjugates?

A: this compound serves as a critical linker in ADCs, acting as a bridge between a monoclonal antibody and a cytotoxic payload [, ]. This linker is designed to be stable in circulation but cleavable within the target cancer cells, allowing for the controlled release of the cytotoxic drug specifically at the tumor site [].

Q2: How does the structure of this compound contribute to its function in ADCs?

A: this compound incorporates a valine-citrulline dipeptide sequence. This sequence is recognized and cleaved by specific proteases found within the lysosomes of tumor cells [, ]. This cleavage mechanism ensures that the cytotoxic drug is released only after the ADC has been internalized by the target cancer cell, minimizing off-target effects [, ].

Q3: Can you provide an example of an ADC utilizing this compound and its application in cancer therapy?

A: One study utilized this compound to create an ADC by conjugating the cytotoxic drug Doxorubicin (DOX) to Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) []. This cetuximab-vc-DOX ADC demonstrated promising results in targeting and inhibiting the growth of colorectal cancer cells overexpressing EGFR both in vitro and in vivo []. The researchers highlighted the enhanced tumor targeting ability and reduced systemic toxicity of this ADC, suggesting its potential as a targeted therapy for colorectal cancer [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.